molecular formula C9H11N3O4 B1667388 Ancitabine CAS No. 31698-14-3

Ancitabine

Cat. No. B1667388
CAS RN: 31698-14-3
M. Wt: 225.2 g/mol
InChI Key: BBDAGFIXKZCXAH-CCXZUQQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ancitabine, also known as Cyclocytidine HCl, is a prodrug of cytarabine . It is structurally similar to human deoxycytidine and can be incorporated into human DNA, leading to cell death .


Synthesis Analysis

Cyclocytidine hydrochloride has been reported to inhibit DNA synthesis by affecting DNA polymerase . It has been used in the synthesis of relaxed circular DNA of hepatitis B virus . More details about the synthesis process can be found in the relevant papers .


Molecular Structure Analysis

The molecular formula of Ancitabine is C9H11N3O4 . The molecular weight is 225.20 g/mol . More details about the molecular structure can be found in the relevant papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ancitabine are not explicitly mentioned in the search results. More details can be found in the relevant papers .

Scientific Research Applications

Synthesis and Antileukemia Applications

Ancitabine hydrochloride and its derivative cytarabine hydrochloride are significant in the treatment of leukemia. A study by R. Zh (2013) details the synthesis of both compounds from cytidine, with the overall yield of cytarabine hydrochloride being 32.2%. This synthesis process is notable for its simplicity and feasibility for industrial scale operations (R. Zh, 2013).

Mechanism of Action

Ancitabine is a prodrug of cytarabine, which becomes active upon slow hydrolysis into cytarabine. The active form competes with deoxycytidine triphosphate for incorporation into DNA, halting DNA replication during the S phase of the cell cycle. It also inhibits DNA and RNA polymerases, leading to decreased cell growth. Ancitabine's slow conversion to cytarabine potentially allows for more prolonged therapeutic effects compared to cytarabine alone (2020).

Nanotechnology in Tumor Treatment

In the context of nanotechnology for tumor treatment, ancitabine has been explored in various studies. For example, a modified desolvation-cross-linking method was used to fabricate gemcitabine-loaded albumin nanospheres, which showed efficacy in inhibiting the metabolism and proliferation of human pancreatic carcinoma cells in vitro. These nanospheres also showed a significant increase in the concentration of gemcitabine in certain organs of Sprague–Dawley rats, without toxic side effects (Ji Li et al., 2013).

Molecularly Imprinted Electrochemical Sensor

A molecularly imprinted electrochemical sensor based on an electropolymerized microporous metal organic framework was developed for the sensitive detection of the anti-neoplastic drug gemcitabine. This sensor demonstrates the potential for easy manufacture, high sensitivity, selectivity, and good reproducibility, making it a valuable tool in the detection and analysis of gemcitabine (Anca Florea et al., 2015).

Gemcitabine: Metabolism, Action, Sensitivity, and Resistance

Gemcitabine's metabolism, mechanisms of action, and the issues of sensitivity and chemoresistance in pancreatic cancer have been extensively reviewed. This information is crucial for understanding its broader use in various cancers and the common occurrence of resistance (Lucas de Sousa Cavalcante & G. Monteiro, 2014).

Safety And Hazards

The safety data sheet for Ancitabine suggests that it should be used for R&D purposes only and not for medicinal or household use . In case of accidental exposure, appropriate first aid measures should be taken .

properties

IUPAC Name

(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8/h1-2,4,6-8,10,13-14H,3H2/t4-,6-,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDAGFIXKZCXAH-CCXZUQQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)OC2=NC1=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020357
Record name Cyclocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H2O 200 ( mg/mL), EtOAc < 0.1 ( mg/mL), CHC13 < 0.1 ( mg/mL)
Record name CYCLOCYTIDINE HYDROCHLORIDE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/145668%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Ancitabine

CAS RN

31698-14-3, 10212-25-6
Record name Ancitabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31698-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ancitabine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031698143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-anhydro-1-beta-D-arabinofuranosylcytosine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.455
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANCITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO2D32W0VC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ancitabine
Reactant of Route 2
Ancitabine
Reactant of Route 3
Ancitabine
Reactant of Route 4
Ancitabine
Reactant of Route 5
Ancitabine
Reactant of Route 6
Ancitabine

Citations

For This Compound
160
Citations
LE Kirsch, RE Notari - Journal of pharmaceutical sciences, 1984 - Elsevier
… The kinetics of conversion of the prodrug ancitabine to the … Under all conditions ancitabine was quantitatively converted … At 30C, pH ± 4, it is calculated that an aqueous ancitabine …
Number of citations: 14 www.sciencedirect.com
LE Kirsch, RE Notari - Journal of pharmaceutical sciences, 1984 - Elsevier
… Abstract 0 Conversion rates of the prodrug ancitabine to the … Hydrolysis of ancitabine to cytarabine is chemically, not … nonlinear regression of ancitabine and cytarabine blood …
Number of citations: 6 www.sciencedirect.com
SK Pejaver, RE Notari, LM Parks Hall - Drug Development and …, 1987 - Taylor & Francis
… in the ancitabine hydrolysis rate in an alkaline medium was achieved by liposome encapsulation of stable ancitabine … of free and encapsulated ancitabine under identical conditions. …
Number of citations: 3 www.tandfonline.com
SK Pejaver - 1986 - search.proquest.com
… to encapsulate stable ancitabine solutions in liposomes thus inhibiting hydrolysis of this prodrug upon subsequent redispersion in an environment where ancitabine is unstable. The …
Number of citations: 3 search.proquest.com
IT Ibrahim, KM Attallah - Arab Journal of Nuclear Sciences and …, 2010 - inis.iaea.org
[en] Ancitabine is one of the potent chemotherapeutic anticancer drugs. Tc-Ancitabine (99m Tc-ANC) was prepared using stannous chloride as reducing agent, which produced yield …
Number of citations: 2 inis.iaea.org
D Ak, M Tuncel - 1994 - earsiv.anadolu.edu.tr
The direct current polarographic behaviour of ancitabine based on the reduction of the molecule is described and the optimum polarographic conditions for its determination are …
Number of citations: 0 earsiv.anadolu.edu.tr
ETE Ali - 2008 - osti.gov
… This study was performed to investigate how to label ancitabine and vidarabine with the … Ancitabine(ANC) was labeled by electrophilic substitution with % labeling yield about 97,5. …
Number of citations: 2 www.osti.gov
MT El-Kolaly, E Taha, HA Salem… - Arab Journal of …, 2010 - inis.iaea.org
[en] Ancitabine is one of the potent chemotherapeutic anticancer drugs. iodoancitabine (125 I-ANC) was prepared by electrophilic substitution using iodogen as an oxidizing agent …
Number of citations: 2 inis.iaea.org
A Hamada, T Kawaguchi, M Nakano - Clinical pharmacokinetics, 2002 - Springer
… For example, ancitabine (cyclocytidine), enocitabine and cytarabine ocfosfate have been used clinically in Japan. Cytarabine encapsulated into multivesicular liposomes has been …
Number of citations: 134 link.springer.com
R Antonelli, FS Pimenta, MA Tonhela… - Research, Society and …, 2020 - rsdjournal.org
The present work had as its objective, the evaluation of the combination of electrochemical, photochemical and sonrochemical techniques (sono-electrochemical photoassisted) applied …
Number of citations: 3 rsdjournal.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.